Mal-PEG2-VCP-Eribulin mechanism of action
Mal-PEG2-VCP-Eribulin mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Mal-PEG2-VCP-Eribulin
Introduction
Antibody-drug conjugates (ADCs) represent a strategic class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] The Mal-PEG2-VCP-Eribulin construct is an exemplary ADC payload-linker system, combining a potent microtubule inhibitor, Eribulin, with a sophisticated linker designed for controlled, intracellular drug release.[1][2][3] This system consists of three key components:
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Eribulin : A synthetic analogue of the marine natural product halichondrin B, Eribulin is a mechanistically unique microtubule dynamics inhibitor approved for the treatment of metastatic breast cancer and liposarcoma.[4]
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Mal-PEG2-VCP Linker : This linker connects Eribulin to a monoclonal antibody. It is comprised of:
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Mal (Maleimide) : Enables covalent conjugation to cysteine residues on the antibody.[5]
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PEG2 (Polyethylene Glycol) : A short hydrophilic spacer that can improve solubility and pharmacokinetic properties.[5]
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VCP (Valine-Citrulline-p-aminobenzyloxycarbonyl) : A protease-cleavable unit. The Valine-Citrulline (Val-Cit) dipeptide is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[6][7][8] The p-aminobenzyloxycarbonyl (PABC) moiety acts as a self-immolative spacer, ensuring the release of unmodified, fully active Eribulin following Val-Cit cleavage.[9]
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This guide details the mechanism of action of an ADC utilizing the Mal-PEG2-VCP-Eribulin system, presents key preclinical data, and provides methodologies for the core experiments used in its evaluation.
Core Mechanism of Action
The therapeutic effect of a Mal-PEG2-VCP-Eribulin ADC is achieved through a multi-step process, beginning with targeted delivery and culminating in the induction of cancer cell apoptosis.
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Targeting, Binding, and Internalization : The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific target antigen overexpressed on the surface of cancer cells (e.g., HER2 or Folate Receptor Alpha).[4][5] Upon binding, the entire ADC-antigen complex is internalized into the cell, typically through the process of endocytosis.[10]
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Lysosomal Trafficking and Linker Cleavage : Following internalization, the endocytic vesicle containing the ADC traffics through the endo-lysosomal pathway. The acidic environment of the lysosome (pH 4.5-5.5) and the high concentration of proteases are critical for drug release.[6] The Val-Cit dipeptide of the linker is a specific substrate for the cysteine protease Cathepsin B, which is highly active in this compartment.[6][11] Cathepsin B cleaves the peptide bond between Citrulline and the PABC spacer.[6]
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Self-Immolation and Payload Release : The cleavage by Cathepsin B initiates an electronic cascade within the PABC spacer. This spontaneous, self-immolative reaction results in the release of carbon dioxide and the liberation of the unmodified Eribulin payload into the cytoplasm of the cancer cell.[9]
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Eribulin-Mediated Cytotoxicity : Once free in the cytoplasm, Eribulin exerts its potent anti-mitotic effects.[1][2]
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Mitotic Mechanism : Eribulin binds to high-affinity sites at the plus ends of growing microtubules, inhibiting microtubule polymerization.[4] Uniquely, it does not affect the shortening (depolymerization) phase of microtubule dynamics.[4] This disruption of microtubule function prevents the formation of a functional mitotic spindle, leading to a prolonged and irreversible mitotic blockade at the G2/M phase of the cell cycle.[12] This sustained mitotic arrest ultimately triggers apoptotic cell death.[5]
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Non-Mitotic Mechanisms : Preclinical studies have shown that Eribulin also has effects beyond its anti-mitotic activity. These include the remodeling of tumor vasculature, which can increase tumor perfusion and alleviate hypoxia, and the reversal of the epithelial-to-mesenchymal transition (EMT), a process associated with metastasis.[12] These non-mitotic actions may contribute to its overall therapeutic efficacy.
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Below is a diagram illustrating the overall mechanism of action.
The specific enzymatic cleavage and self-immolative release mechanism is detailed in the following diagram.
Data Presentation: In Vitro Cytotoxicity
The potency of ADCs utilizing the Mal-PEG2-VCP-Eribulin system has been evaluated across numerous cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
Table 1: In Vitro Potency of MORAb-202 (Farletuzumab-Mal-PEG2-VCP-Eribulin) in Ovarian, NSCLC, and Gastric Cancer Cell Lines.[5]
| Cell Line | Cancer Type | FRα Expression | MORAb-202 IC50 (nM) | Free Eribulin IC50 (nM) |
| IGROV1 | Ovarian | +++ | 0.02 ± 0.00 | 0.28 ± 0.17 |
| OVCAR-3 | Ovarian | ++ | 0.75 ± 0.36 | 0.10 ± 0.03 |
| CaOV3 | Ovarian | ++ | 4.26 ± 0.53 | 0.44 ± 0.00 |
| NCI-H2110 | NSCLC | ++ | 0.42 ± 0.11 | 0.19 ± 0.01 |
| MKN7 | Gastric | ++ | 2.17 ± 0.91 | 0.18 ± 0.01 |
Table 2: In Vitro Potency of MORAb-202 in Breast Cancer Cell Lines.[12]
| Cell Line | Subtype | FRα Expression | MORAb-202 IC50 (nM) |
| T47D | Luminal A | High | < 10 |
| MDA-MB-361 | Luminal B | High | < 10 |
| HCC1954 | HER2+ | High | < 10 |
| MDA-MB-231 | TNBC | High | < 10 |
| MCF7 | Luminal A | Low | > 10 |
| SK-BR-3 | HER2+ | Low | > 10 |
| BT549 | TNBC | Low | > 10 |
Table 3: In Vitro Potency of BB-1701 (Anti-HER2-Mal-PEG2-VCP-Eribulin) in Various Cancer Cell Lines.[4]
| Cell Line | Cancer Type | HER2 Expression | BB-1701 IC50 (nM) |
| BT-474 | Breast Cancer | High (3+) | 0.07 |
| NCI-N87 | Gastric Cancer | High (3+) | 0.11 |
| JIMT-1 | Breast Cancer | Moderate (2+) | 0.24 |
| NCI-H1975 | NSCLC | Low (1+) | 1.34 |
| MDA-MB-231 | Breast Cancer | Negative | > 30 |
Experimental Protocols
Detailed methodologies are essential for the evaluation of ADC performance.
Protocol 1: In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
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Objective : To measure the antigen-dependent potency of a Mal-PEG2-VCP-Eribulin ADC.
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Methodology :
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Cell Seeding : Seed cancer cells (e.g., 6,000 cells/well) in a 96-well plate and allow them to adhere overnight.[13]
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ADC Treatment : Prepare serial dilutions of the ADC, a relevant isotype control ADC, and free Eribulin in cell culture medium.
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Incubation : Remove the overnight culture medium from the cells and add the ADC/drug dilutions. Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.[13]
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Viability Assessment : Quantify cell viability using a colorimetric or fluorometric assay (e.g., MTS, MTT, or CellTiter-Glo®).
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Data Analysis : Normalize the viability data to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
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Protocol 2: In Vitro Cathepsin B Cleavage Assay
This assay confirms that the linker is cleaved by its target protease to release the payload.
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Objective : To quantify the rate of Eribulin release from the ADC in the presence of purified Cathepsin B.[6]
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Methodology :
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Reagent Preparation : Prepare an assay buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.8-5.5) containing a reducing agent like DTT to ensure Cathepsin B activity.[6][13] Activate recombinant human Cathepsin B according to the manufacturer's instructions.
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Reaction Setup : In a microcentrifuge tube, combine the ADC (e.g., 1 µM final concentration) with the pre-warmed assay buffer.[6]
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Reaction Initiation : Start the reaction by adding activated Cathepsin B (e.g., 20 nM final concentration). Incubate the mixture at 37°C.[6]
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Time Points : At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent like acetonitrile).[6]
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Analysis : Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the intact ADC, linker-payload fragments, and released free Eribulin.
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Protocol 3: Immunofluorescence Assay for Microtubule Disruption
This microscopy-based assay visualizes the effect of released Eribulin on the cellular cytoskeleton.
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Objective : To qualitatively and quantitatively assess the disruption of the microtubule network in cells treated with the ADC.
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Methodology :
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Cell Culture : Grow adherent cancer cells on glass coverslips in a multi-well plate. Treat the cells with the ADC or free Eribulin for a specified time (e.g., 24 hours).
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Fixation : Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with a solution like 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[14]
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Permeabilization : Wash the cells with PBS and then permeabilize the cell membranes with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes.[14]
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Blocking : Wash again and incubate the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour to prevent non-specific antibody binding.
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Antibody Staining : Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) overnight at 4°C.[14][15] The next day, wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature, protected from light.[14][15] A nuclear counterstain like DAPI can also be included.
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Imaging : Mount the coverslips onto microscope slides using an antifade mounting medium.[14]
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Analysis : Visualize the cells using a fluorescence or confocal microscope. Compare the organized filamentous network of microtubules in control cells to the disrupted, fragmented, or aggregated tubulin structures in treated cells.
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The following diagram illustrates Eribulin's specific inhibitory action on microtubule dynamics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mal-PEG2-VCP-Eribulin | CAS#:2130869-18-8 | Chemsrc [chemsrc.com]
- 3. Drug-Linker Conjugates for ADC | Biologically Active Compounds - chemsrc [chemsrc.com]
- 4. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cathepsin-b | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. acrobiosystems.com [acrobiosystems.com]
- 12. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 13. thno.org [thno.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
